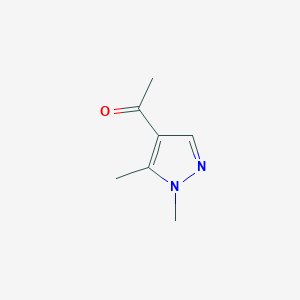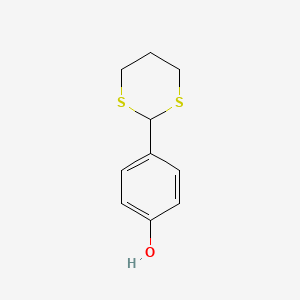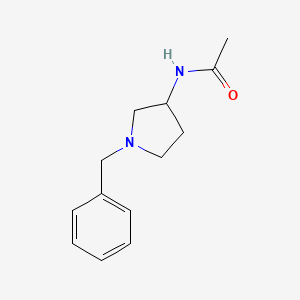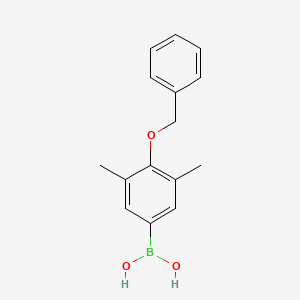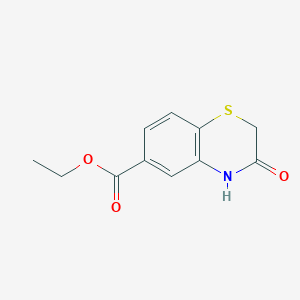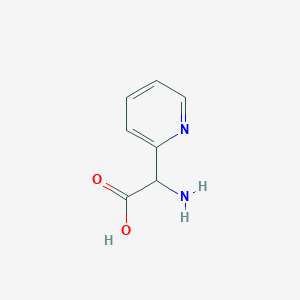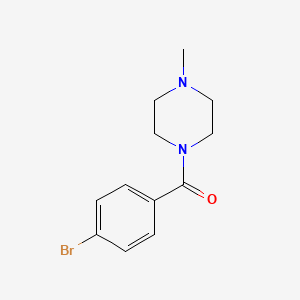
1-(4-溴苯甲酰)-4-甲基哌嗪
概述
描述
1-(4-Bromobenzoyl)-4-methylpiperazine (BBMP) is a synthetic compound with a variety of applications in scientific research. BBMP has been used in various fields, including drug discovery, biochemistry, and physiology. It has been studied for its potential use in drug delivery, drug targeting, and other therapeutic applications. BBMP has also been used in the synthesis of other compounds, such as polymers, and in the development of novel drug formulations.
科学研究应用
合成和结构分析:
- Lu Xiao-qin(2010)的研究详细介绍了相关化合物4-[(4-甲基哌嗪-1-基)甲基]苯甲酸二盐酸盐的合成过程,该化合物是从4-甲基苯甲酸经α-溴化和胺化后酸化而得。该研究调查了溴试剂和引发剂对溴化的影响,以及物料比、温度和时间对胺化的影响,在最佳条件下获得了81.5%的产率(Lu Xiao-qin, 2010)。
- 另一项研究专注于由1-甲基哌嗪与芳香羧酸形成的多组分氢键盐的合成。这些盐展示了强大的氢键相互作用和弱相互作用C-H⋯O,有助于形成多样的3D净超分子结构(Yang Yu et al., 2015)。
化学性质和反应:
- P. Amudha等人(1999)进行了一项关于新的由非对称双核配体衍生的苯氧桥二铜(II)配合物的合成、光谱、电化学和磁性质的研究,其中包括与1-(4-溴苯甲酰)-4-甲基哌嗪相关的化合物。该研究考察了这些配合物的电化学和磁性行为(P. Amudha et al., 1999)。
- N. Mishriky和A. Moustafa(2013)的研究报告了通过亲核取代反应合成2-(4-甲基哌嗪-1-基)-4-苯基-6-(噻吩-2-基)-吡啶-3-碳腈。这项研究有助于理解类似化合物的化学反应和性质(N. Mishriky & A. Moustafa, 2013)。
在材料科学中的应用:
- 王伟(2013)从4-氨基苯甲酸和1-甲酰哌嗪合成了一个单体,4-氨基苯甲酰哌嗪。这种单体被用于通过界面聚合在多孔聚醚砜(PES)超滤膜上制备薄膜。这种应用展示了相关化合物在材料科学和膜技术中的潜在用途(Wang We, 2013)。
作用机制
Target of Action
A structurally similar compound, bromfenac, primarily targets theProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Bromfenac, a related compound, works byinhibiting cyclooxygenase 1 and 2 . This inhibition blocks the synthesis of prostaglandins, which are mediators of inflammation
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by related compounds like bromfenac affects thearachidonic acid pathway , leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain.
Pharmacokinetics
Bromfenac, a related compound, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
The inhibition of prostaglandin synthesis by related compounds like bromfenac results inreduced inflammation and pain .
安全和危害
未来方向
生化分析
Biochemical Properties
1-(4-Bromobenzoyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in the breakdown of carbohydrates into glucose . The inhibition of α-glucosidase by 1-(4-Bromobenzoyl)-4-methylpiperazine can lead to a decrease in glucose production, making it a potential candidate for the treatment of type II diabetes mellitus .
Cellular Effects
The effects of 1-(4-Bromobenzoyl)-4-methylpiperazine on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(4-Bromobenzoyl)-4-methylpiperazine can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cellular functions .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as α-glucosidase, thereby inhibiting their catalytic activity . This inhibition can prevent the breakdown of carbohydrates into glucose, reducing glucose levels in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromobenzoyl)-4-methylpiperazine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The long-term effects of 1-(4-Bromobenzoyl)-4-methylpiperazine on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on enzyme activity and gene expression over time.
Dosage Effects in Animal Models
The effects of 1-(4-Bromobenzoyl)-4-methylpiperazine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, 1-(4-Bromobenzoyl)-4-methylpiperazine may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(4-Bromobenzoyl)-4-methylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism . By inhibiting α-glucosidase, 1-(4-Bromobenzoyl)-4-methylpiperazine can alter the metabolic flux of carbohydrates, leading to changes in glucose levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-(4-Bromobenzoyl)-4-methylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, 1-(4-Bromobenzoyl)-4-methylpiperazine may be transported into cells via membrane transporters, where it can interact with intracellular targets and exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 1-(4-Bromobenzoyl)-4-methylpiperazine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, 1-(4-Bromobenzoyl)-4-methylpiperazine may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
属性
IUPAC Name |
(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOKTDFRPPBDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403569 | |
| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349395-87-5 | |
| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
